molecular formula C18H18N4O2S B2678728 7-amino-2-(benzylthio)-5-isopropyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile CAS No. 536719-76-3

7-amino-2-(benzylthio)-5-isopropyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B2678728
CAS No.: 536719-76-3
M. Wt: 354.43
InChI Key: ABOUMNGMEJHJAA-UHFFFAOYSA-N
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Description

7-Amino-2-(benzylthio)-5-isopropyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound featuring a fused pyrano[2,3-d]pyrimidine core. Its structure includes a benzylthio substituent at position 2, an isopropyl group at position 5, and a cyano group at position 4. This compound is synthesized via a multicomponent reaction involving aldehydes, malononitrile, and pyrimidine derivatives in the presence of a base catalyst (e.g., sodium hydroxide) under reflux conditions . Key challenges during synthesis include low yields (≈30%) when aliphatic aldehydes are used due to competing aldol condensation side reactions . The compound exhibits poor solubility in water and ethanol but dissolves well in dimethylformamide (DMF) upon heating .

Properties

IUPAC Name

7-amino-2-benzylsulfanyl-4-oxo-5-propan-2-yl-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-10(2)13-12(8-19)15(20)24-17-14(13)16(23)21-18(22-17)25-9-11-6-4-3-5-7-11/h3-7,10,13H,9,20H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOUMNGMEJHJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=C(OC2=C1C(=O)NC(=N2)SCC3=CC=CC=C3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the pyrano[2,3-d]pyrimidine core. This process generally includes the following steps:

  • Condensation reaction: : Starting with a precursor such as 2-amino-3-cyanopyridine, which undergoes condensation with an appropriate aldehyde.

  • Cyclization: : Cyclization occurs through intramolecular nucleophilic attack, facilitated by heating or using a catalyst.

Reaction conditions often involve temperatures ranging from 80°C to 120°C, and the use of solvents like ethanol or acetonitrile.

Industrial Production Methods

For large-scale production, similar synthetic methods are employed, but they are optimized for efficiency and cost-effectiveness. Industrial methods often use batch or continuous flow reactors, ensuring consistent quality and yield. Catalyst choice and solvent recovery systems are crucial for minimizing waste and maximizing output.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, forming sulfoxides or sulfones when treated with oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Reduction reactions can convert nitro groups to amines using agents like lithium aluminum hydride.

  • Substitution: : It can participate in nucleophilic substitution reactions where the benzylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reduction: : Lithium aluminum hydride, hydrogen in the presence of a palladium catalyst.

  • Substitution: : Sodium hydride, various nucleophiles like alcohols or amines.

Major Products

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Amines.

  • Substitution: : Substituted derivatives retaining the pyrano[2,3-d]pyrimidine core.

Scientific Research Applications

Structure and Composition

The compound features a pyrano-pyrimidine framework, characterized by:

  • Amino group : Contributes to its reactivity and biological activity.
  • Benzylthio group : Enhances lipophilicity and may influence binding interactions.
  • Isopropyl group : Provides steric hindrance, potentially affecting the compound's pharmacokinetics.

Molecular Formula

The molecular formula is C16H18N4OSC_{16}H_{18}N_4OS, indicating a complex structure that includes multiple functional groups conducive to biological interactions.

Anticancer Activity

Research has highlighted the potential of compounds similar to 7-amino-2-(benzylthio)-5-isopropyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile as inhibitors of key enzymes involved in cancer progression. For instance:

  • Steroid Sulfatase Inhibition : Compounds with similar structures have shown promise as steroid sulfatase inhibitors, which block the production of estrogenic steroids implicated in hormone-dependent cancers .

Anti-inflammatory Properties

The compound may also serve as an inhibitor of soluble epoxide hydrolase (sEH), which is involved in the inflammatory response. Studies indicate that modifications to the compound can enhance its inhibitory potency against sEH, potentially leading to new anti-inflammatory therapies .

Antimicrobial Activity

Preliminary investigations suggest that derivatives of this compound could exhibit antimicrobial properties. The presence of the benzylthio moiety may enhance its interaction with bacterial membranes, providing a basis for further exploration in antibiotic development.

Case Study 1: Inhibition of Steroid Sulfatase

A study focused on the synthesis and evaluation of various benzylthio derivatives demonstrated that specific substitutions on the benzyl ring significantly influenced their ability to inhibit steroid sulfatase activity. The most effective compounds exhibited IC50 values in the low nanomolar range, indicating strong inhibitory effects suitable for further development as therapeutic agents against estrogen-dependent cancers .

Case Study 2: Soluble Epoxide Hydrolase Inhibition

Another investigation into sEH inhibitors revealed that compounds structurally related to this compound demonstrated promising activity. The study found that modifications to the substituents on the pyrimidine ring could enhance inhibition potency, with some derivatives achieving IC50 values below 1 μM .

Compound NameTarget EnzymeIC50 (μM)Notes
7-amino-2-(benzylthio)-5-isopropyl-4-oxo...Steroid Sulfatase<0.1High potency; further optimization needed
Similar quinazoline derivativesSoluble Epoxide Hydrolase<1Potential for anti-inflammatory applications
Benzylthio derivativesAntimicrobial ActivityTBDFurther studies required

Table 2: Structure Activity Relationship (SAR) Insights

Substituent PositionModification TypeEffect on Activity
2-positionBulkier groupIncreased potency against sEH
Benzyl ringHalogen substitutionEnhanced steroid sulfatase inhibition
Isopropyl groupVariationsAltered pharmacokinetics

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets:

  • Enzyme inhibition: : It may inhibit enzymes by binding to their active sites, thus blocking substrate access.

  • Pathways involved: : It can affect signaling pathways in cells, leading to changes in biological responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes critical structural, synthetic, and physicochemical differences between 7-amino-2-(benzylthio)-5-isopropyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile and related derivatives:

Compound Key Structural Features Synthesis Method Yield Solubility Key Spectral Data
This compound (Target) Benzylthio (C6H5CH2S-), isopropyl (C3H7), cyano (-CN) Multicomponent reaction (aldehyde + malononitrile + pyrimidine); base catalysis 30% Poor in H2O/EtOH; soluble in hot DMF IR: NH2 (~3400 cm⁻¹), CN (~2220 cm⁻¹); ¹H NMR: δ 1.2–1.4 (isopropyl CH3), δ 4.2 (benzylthio SCH2)
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo[3,2-a]pyrimidine core, 4-cyanobenzylidene, 5-methylfuran Condensation of thiouracil derivatives with aromatic aldehydes in acetic anhydride 68% Soluble in DMSO IR: NH (~3423 cm⁻¹), CN (~2209 cm⁻¹); ¹³C NMR: δ 117.54 (aromatic CN), δ 165.68 (C=O)
2-(4-(Trifluoromethyl)benzylthio)-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile (5c) Trifluoromethylbenzylthio (CF3C6H4CH2S-), phenyl (C6H5), cyano (-CN) Alkylation of pyrimidine derivatives with halogenated reagents in DMF 75% Soluble in methanol ¹H NMR: δ 7.4–7.6 (phenyl H), δ 4.1 (SCH2); HRMS: m/z 403 (M⁺)
6-Amino-5-(4-chlorophenyl)-4,8-diphenyl-2-thioxo-2,5-dihydro-1H-pyrido[3′,2′:5,6]pyrano[2,3-d]pyrimidine-7-carbonitrile (23) Pyrido-pyrano-pyrimidine core, 4-chlorophenyl, thioxo (-S), diphenyl Cyclocondensation of thiouracil derivatives with aminopyridines Not reported Soluble in chloroform IR: NH (~3217 cm⁻¹), CN (~2220 cm⁻¹); MS: m/z 318 (M⁺)
5,6-Dihydro-2-(2-oxo-2H-chromen-3-yl)-5-phenyl-indolo[2',3':5,6]pyrano[2,3-d]pyrimidin-4(3H)-one Indolo-pyrano-pyrimidinone core, coumarin substituent, phenyl Solvent-dependent cyclization (methanol/acetonitrile) 57–68% Soluble in DMF/water mixtures ¹H NMR: δ 6.28 (coumarin CH), δ 9.59 (NH); IR: CO (~1719 cm⁻¹)

Key Comparative Insights:

Structural Complexity: The target compound’s pyrano[2,3-d]pyrimidine core is simpler than the indolo-pyrano-pyrimidinone () or pyrido-pyrano-pyrimidine () systems, which incorporate fused aromatic rings.

Substituent Effects :

  • The benzylthio group in the target compound enhances lipophilicity compared to the thiazolo or trifluoromethylbenzylthio groups in analogs .
  • Isopropyl substitution at position 5 may sterically hinder reactivity compared to smaller groups (e.g., methyl in ) .

Synthetic Efficiency :

  • The target compound’s synthesis yield (30%) is lower than derivatives prepared via alkylation (75% for 5c) or condensation (68% for 11b) . This highlights the need for optimized protocols to suppress side reactions .

Solubility and Applications: Poor water solubility limits the target compound’s applicability in aqueous systems, whereas analogs like 5c (soluble in methanol) or 11b (soluble in DMSO) offer broader formulation options .

Biological Activity

The compound 7-amino-2-(benzylthio)-5-isopropyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. The detailed synthetic pathway often includes the formation of the pyrano[2,3-d]pyrimidine core followed by the introduction of the amino and benzylthio groups.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

  • Anticancer Activity :
    • Preliminary studies indicate that derivatives of pyrano[2,3-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated inhibitory effects on cell proliferation in human cancer cells.
    • A study highlighted that certain analogs showed activity against Non-Hodgkin lymphomas and other malignancies .
  • Antimicrobial Properties :
    • The compound has been assessed for its antibacterial and antifungal activities. Research indicates that similar compounds in this class possess effective antimicrobial properties against a range of pathogens.
    • In vitro tests have shown promising results against Gram-positive and Gram-negative bacteria .
  • Immunomodulatory Effects :
    • Some derivatives have been explored for their immunosuppressive capabilities, potentially useful in treating autoimmune diseases. The mechanism may involve modulation of immune cell activity and cytokine production .
  • Enzyme Inhibition :
    • Certain studies suggest that this compound may inhibit specific enzymes involved in cancer progression and inflammation pathways, such as receptor tyrosine kinases .

Case Studies

Several case studies have been documented regarding the biological activity of related compounds:

  • Case Study 1 : A derivative similar to the target compound was tested for its effect on tumor growth in a mouse model. Results indicated a significant reduction in tumor size compared to controls.
  • Case Study 2 : In vitro assays demonstrated that the compound inhibited the growth of resistant bacterial strains, suggesting potential as an alternative treatment option in antibiotic-resistant infections.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, contributing to their anticancer effects.
  • Inhibition of Angiogenesis : By blocking key signaling pathways involved in blood vessel formation, the compound may prevent tumor growth.

Data Tables

Activity TypeAssay TypeResultsReference
AnticancerCell Viability AssayIC50 values < 10 μM
AntimicrobialZone of InhibitionEffective against E. coli
ImmunomodulatoryCytokine ReleaseDecreased IL-6 production

Q & A

Q. Example Conditions :

SolventTemperature (°C)CatalystYield (%)Reference
Acetonitrile80Sodium acetate68
Methanol60None65
t-BuOH100Acetic anhydride72

Basic: Which spectroscopic techniques are recommended for structural characterization?

Methodological Answer :
Use a combination of:

  • IR spectroscopy : Confirms nitrile (≈2220 cm⁻¹) and carbonyl (≈1700 cm⁻¹) groups .
  • ¹H/¹³C NMR : Identifies isopropyl protons (δ 1.2–1.5 ppm) and benzylthio aromatic protons (δ 7.2–7.4 ppm). Carbonyl carbons appear at ≈165 ppm .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 403 [M⁺] in ). For ambiguous signals, employ 2D NMR (COSY, HSQC) .

Q. Example Data :

TechniqueKey Peaks/DataStructural AssignmentReference
IR2220 cm⁻¹C≡N stretch
¹H NMRδ 1.3 (d, J=6.8 Hz)Isopropyl CH3
¹³C NMR165 ppmC=O (oxo group)

Advanced: How can crystallographic data resolve structural ambiguities from spectroscopy?

Methodological Answer :
Single-crystal X-ray diffraction (e.g., SHELX suite ) resolves tautomerism, stereochemistry, or hydrogen bonding. Key steps:

  • Crystal preparation : Slow evaporation (DMF/water) .
  • Data collection : At 100 K to minimize thermal motion.
  • Refinement : SHELXL refines bond lengths/angles and electron density maps .

Q. Example Parameters :

ParameterCrystallographic DataReference
Space groupP2₁/c
Resolution (Å)0.84
R-factor<0.05

Advanced: How to address yield discrepancies during scale-up synthesis?

Methodological Answer :
Discrepancies arise from heat transfer inefficiencies or solvent polarity shifts. Mitigation strategies:

  • Process control : Use segmented temperature gradients (e.g., 60°C → 100°C ramp) .
  • Catalyst optimization : Sodium acetate increases reproducibility in acetonitrile .
  • Critical analysis : Compare batch data using statistical tools (e.g., ANOVA) to identify outliers .

Q. Scale-Up Example :

Batch Size (g)SolventYield (%)Deviation (%)
10Acetonitrile68±2
100Acetonitrile62±5

Advanced: Can computational modeling predict reactivity in heterocyclic formations?

Methodological Answer :
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:

  • Benzylthio group : High electron density at sulfur enhances nucleophilic substitution .
  • Pyran ring : Conformational flexibility affects ring-opening reactions.

Q. Modeling Workflow :

Optimize geometry using Gaussian09 (B3LYP/6-31G*).

Calculate Fukui indices for reactivity hotspots.

Validate with experimental kinetic data .

Basic: What purification methods ensure high purity?

Q. Methodological Answer :

  • Recrystallization : Use DMF/water (4:1) for needle-like crystals .
  • Column chromatography : Silica gel (ethyl acetate/hexane gradient) removes byproducts.
  • Purity assessment : HPLC (C18 column, 90:10 acetonitrile/water) with >95% purity threshold .

Q. Example Protocol :

StepConditionsPurity (%)
RecrystallizationDMF/Water (4:1), 25°C98
Column ChromatographyEthyl acetate/hexane (30:70)96

Advanced: How do substituents influence stability under varying pH?

Methodological Answer :
The benzylthio group increases hydrophobicity, reducing aqueous solubility but enhancing stability in acidic conditions.

  • pH 1–3 : Protonation of the amino group stabilizes the pyran ring.
  • pH >7 : Hydrolysis of the oxo group may occur. Use UV-Vis spectroscopy (λmax shifts) to monitor degradation .

Q. Stability Profile :

pHHalf-Life (h)Degradation Pathway
248None
912Oxo group hydrolysis

Advanced: What mechanistic insights exist for key synthetic steps?

Q. Methodological Answer :

  • Cyclocondensation : Proceeds via Knoevenagel adduct formation, followed by 6-π electrocyclization .
  • Benzylthio introduction : SN2 mechanism confirmed by kinetic isotope effects (KIEs) in analogous reactions .

Q. Mechanistic Evidence :

Reaction StepTechnique UsedKey FindingReference
Cyclocondensation¹³C Isotope LabelingConfirms 6-π mechanism
Benzylthio SubstitutionKIE (kH/kD = 1.8)Supports SN2 pathway

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